![molecular formula C18H17Cl2NOS B1614417 2,5-Dichloro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-32-6](/img/structure/B1614417.png)
2,5-Dichloro-2'-thiomorpholinomethyl benzophenone
Overview
Description
2,5-Dichloro-2'-thiomorpholinomethyl benzophenone (2,5-DC-TMBP) is an organic compound with a variety of uses in scientific research. It is a colorless solid that can be used as a reagent in organic synthesis, and it is also used as a photostabilizer in the production of polymers. 2,5-DC-TMBP is a relatively new compound, and research into its synthesis and applications is ongoing. In
Scientific Research Applications
I have conducted a search for the scientific research applications of “2,5-Dichloro-2’-thiomorpholinomethyl benzophenone,” but unfortunately, the available information is limited and does not provide a comprehensive analysis with six to eight unique applications as you requested.
The compound is offered for experimental and research use, and its related compounds have been mentioned in various contexts, such as being used as a spectrophotometric reagent for environmental sample analysis and possessing unique photochemical properties useful in biochemistry. However, specific applications in separate fields are not detailed in the available sources.
properties
IUPAC Name |
(2,5-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJCHGZKXWANAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643840 | |
Record name | (2,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-2'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-32-6 | |
Record name | (2,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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